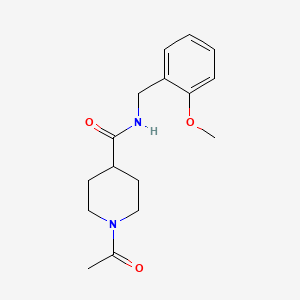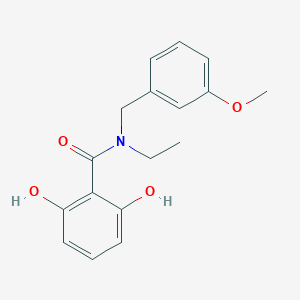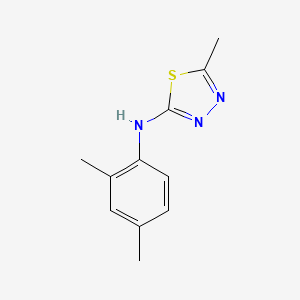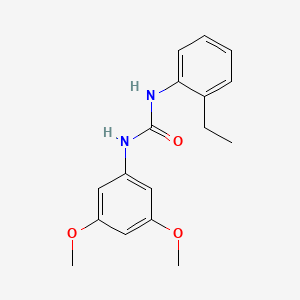
2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone, also known as DCPIB, is a chemical compound that has been widely studied for its potential applications in scientific research. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are ion channels that play a critical role in the regulation of cell volume and homeostasis. In
Scientific Research Applications
2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone has been widely used in scientific research due to its selective inhibition of VRACs. VRACs are important ion channels that regulate cell volume and play a critical role in various physiological processes, such as cell proliferation, migration, and apoptosis. This compound has been shown to inhibit VRACs in a variety of cell types, including cancer cells, neurons, and cardiac myocytes. This makes this compound a valuable tool for studying the role of VRACs in various physiological and pathological conditions.
Mechanism of Action
2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone exerts its inhibitory effect on VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening, thus blocking the flow of ions across the cell membrane. The exact mechanism of this compound binding to VRACs is still under investigation, but it is believed to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and apoptosis. This compound has also been shown to modulate the activity of other ion channels, such as the Ca2+-activated Cl- channel (CaCC). In addition, this compound has been shown to have anti-inflammatory and analgesic effects, possibly through its inhibition of VRACs in immune cells and neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone in lab experiments is its selectivity for VRACs. This allows researchers to specifically target and study the role of these ion channels in various physiological and pathological conditions. However, one limitation of this compound is its potential off-target effects, as it has been shown to inhibit other ion channels as well. In addition, the optimal concentration of this compound for different cell types and experimental conditions needs to be carefully determined to avoid non-specific effects.
Future Directions
There are several future directions for the study of 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone and its applications in scientific research. One area of interest is the role of VRACs in cancer progression and metastasis, and the potential use of this compound as a therapeutic agent for cancer treatment. Another area of interest is the development of more selective and potent VRAC inhibitors, which could be used to further elucidate the role of these ion channels in various physiological and pathological conditions. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance their efficacy and reduce side effects.
Synthesis Methods
The synthesis of 2-(3,4-dichlorophenyl)-4-methyl-1(2H)-phthalazinone involves the reaction between 3,4-dichloroaniline and 4-methylphthalic anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds through an amide intermediate, which is then cyclized to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-11-4-2-3-5-12(11)15(20)19(18-9)10-6-7-13(16)14(17)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFPCZHQFBBDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5291043.png)

![N-[2-(2-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5291055.png)
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-cyclopropylacetamide](/img/structure/B5291056.png)



![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)
